3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 16948-10-0
VCID: VC21538378
InChI: InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
SMILES: CC(CNC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

CAS No.: 16948-10-0

Cat. No.: VC21538378

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid - 16948-10-0

CAS No. 16948-10-0
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Standard InChI Key GDQRNRYMFXDGMS-UHFFFAOYSA-N
SMILES CC(CNC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(CNC(=O)OC(C)(C)C)C(=O)O

Chemical Identity and Basic Properties

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This compound serves as a crucial intermediate in various synthetic pathways, particularly in peptide chemistry and pharmaceutical development.

Nomenclature and Identification

The compound is recognized by several synonyms in scientific literature and commercial catalogs, reflecting its widespread use in chemical research. The primary identifiers for this compound are summarized in Table 1.

Table 1: Identification Parameters of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

ParameterValue
CAS Registry Number16948-10-0
SynonymsBoc-DL-3-Aminoisobutyric acid, boc-dL-beta-aib-OH, 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
Molecular FormulaC₉H₁₇NO₄
Creation Date (PubChem)2005-09-13
Last Modified (PubChem)2025-03-29

The compound exists as a racemic mixture (DL) as indicated by one of its synonyms, suggesting the presence of both enantiomers in the standard commercial form .

Stereochemistry

The molecule contains a stereogenic center at the α-carbon (C-2), resulting in two distinct stereoisomers: the (R) and (S) configurations. Both stereoisomers have been isolated and characterized independently, as detailed in Table 2.

Table 2: Comparison of Stereoisomers

Parameter(S)-Isomer(R)-Isomer
CAS Number190897-47-3132696-45-8
PubChem CID12042484Not specified
IUPAC Name(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Commercial PurityNot specified97%
Creation Date2007-02-07Not specified
Last Modified2025-04-05Not specified

The (S)-isomer has been more thoroughly characterized in the PubChem database with specific molecular descriptors including InChI notation and SMILES representation . The stereochemical purity of these compounds is critical for applications requiring high enantioselectivity.

Structural Characteristics

The structural elucidation of 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid reveals important features that determine its chemical behavior and applications.

Molecular Structure

The compound features four key structural components:

  • A carboxylic acid group (-COOH) at C-1

  • A methyl substituent at C-2

  • A protected amino group (-NHCO₂C(CH₃)₃) at C-3

  • The tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen

These structural elements confer specific reactivity patterns that make the compound valuable in organic synthesis. The presence of the Boc protecting group provides stability to the amino functionality during various chemical transformations while allowing selective deprotection under specific conditions.

Physicochemical Properties

The (S)-isomer of the compound has a molecular weight of 203.24 g/mol as computed by PubChem 2.2 . Other physical properties can be inferred from similar Boc-protected amino acids, though specific data for this compound is limited in the available literature.

The SMILES notation for the (S)-isomer is CC@@HC(=O)O, which encodes the complete structural information including stereochemistry . The InChI key GDQRNRYMFXDGMS-LURJTMIESA-N provides a unique identifier for database cross-referencing.

Applications in Chemical Research

The 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid compound finds applications across multiple domains of chemical and biological research, primarily due to its protected amino acid functionality.

Peptide Synthesis

While the search results don't directly address the applications of this specific compound, related Boc-protected amino acids like Boc-L-alanine are extensively utilized in peptide synthesis. By inference, 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid likely serves as a building block in the construction of peptides and peptidomimetics.

The Boc protection strategy allows for orthogonal protection schemes in peptide synthesis, where different protecting groups can be selectively removed under different conditions. This enables the step-wise assembly of complex peptides with controlled regioselectivity.

Pharmaceutical Research and Development

Boc-protected amino acids constitute important intermediates in the synthesis of pharmaceutically active compounds. The methyl substituent at the α-position in 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid introduces conformational constraints that can influence the biological activity of resulting peptides or small molecules.

A related compound, 5-O-(N-Boc-l-alanine)-renieramycin T, has demonstrated anti-cancer properties by suppressing cancer stem cell signals and inducing apoptosis . This suggests potential applications for 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid in the development of bioactive molecules with therapeutic potential.

Biotechnology Applications

In biotechnology research, Boc-protected amino acids serve as valuable tools for protein engineering and the development of bioconjugates. The protected amino group allows for selective modification of other functional groups within complex biomolecules.

Research Trends and Future Directions

Emerging Applications

The lability of tert-butyloxycarbonyl groups on heating has been explored for the synthesis of polypeptides from acidic amino acids . This thermal deprotection strategy could potentially extend to applications involving 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid in specialized peptide synthesis protocols.

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